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Compound of Interest

Compound Name:
CELF3 Human Pre-designed

siRNA Set A

Cat. No.: B15603919 Get Quote

This guide provides a comprehensive comparison of quantitative PCR (qPCR) primers for the

validation of human CUGBP Elav-like family member 3 (CELF3) gene expression. Designed for

researchers, scientists, and drug development professionals, this document outlines

performance characteristics of a commercially available primer set, details experimental

protocols for validation, and explores alternative methods for CELF3 quantification.

Overview of CELF3
CELF3 is an RNA-binding protein that plays a crucial role in the regulation of pre-mRNA

alternative splicing. It is predominantly expressed in the brain and is involved in neuronal

development and function.[1][2] Dysregulation of CELF3 has been implicated in neurological

disorders. CELF3, as part of the CELF protein family, mediates the inclusion or exclusion of

specific exons in a tissue-dependent and developmentally regulated manner. Notable targets of

CELF3-mediated splicing include exon 10 of the microtubule-associated protein tau (MAPT)

gene and exon 5 of the cardiac troponin T (TNNT2) gene.[3][4][5]

Commercially Available qPCR Primers for Human
CELF3
For researchers seeking a readily available option for CELF3 expression analysis, OriGene

offers a pre-designed qPCR primer pair (Catalog No. HP209955). The specifics of this primer

set are detailed below.
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Parameter Specification

Product Name CELF3 Human qPCR Primer Pair

Vendor OriGene Technologies, Inc.

Catalog Number HP209955

Forward Primer (5'-3') GGTCGGATCTTTGAGCTGACTG

Reverse Primer (5'-3') GGAAGCGTCTTCTGTTCGTGCA

Target Accession NM_007185

Experimental Validation of qPCR Primers
While the manufacturer indicates that these primers have been tested, independent validation

is crucial for ensuring data quality and reproducibility. Below are the standard procedures for

validating qPCR primers for gene expression analysis.

Primer Specificity: Melt Curve Analysis
A key indicator of primer specificity is a single, sharp peak in the melt curve analysis, which

indicates the amplification of a single product.

Expected Result: A single peak in the melt curve analysis for the CELF3 primer pair, with no

evidence of primer-dimer formation or other non-specific products.

Amplification Efficiency
The amplification efficiency of a qPCR assay should be between 90% and 110%, indicating

that the amount of product approximately doubles with each cycle.[6][7] This is determined by

generating a standard curve from a serial dilution of cDNA.

Expected Result: A linear standard curve with a slope between -3.58 and -3.10, corresponding

to an amplification efficiency of 90-110%. The R² value of the standard curve should be ≥ 0.99.
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The validation of CELF3 expression can be performed using different qPCR chemistries, each

with its own advantages and disadvantages.

Feature SYBR Green TaqMan Probes

Mechanism

Binds to any double-stranded

DNA, emitting a fluorescent

signal.[8][9]

A sequence-specific probe with

a reporter and a quencher

binds to the target DNA. The

polymerase cleaves the probe,

separating the reporter and

quencher and generating a

signal.[8][10]

Specificity

Lower, as it can bind to non-

specific products and primer-

dimers. Requires melt curve

analysis for validation.[8][9]

Higher, as the signal is

generated only from the

specific hybridization of the

probe to the target sequence.

[10][11]

Cost
Lower, as it only requires two

primers.[9]

Higher, due to the need for a

custom-synthesized, labeled

probe in addition to the

primers.[9]

Multiplexing

Not suitable for multiplexing

(detecting multiple genes in a

single reaction).

Can be used for multiplexing

by using probes with different

fluorescent dyes for each

target.[8]

Initial Setup Simpler and faster to set up.[9]

More complex due to the

design and synthesis of the

probe.

Alternative Methods for CELF3 Validation
While qPCR is a widely used method for gene expression analysis, other techniques can be

employed for the validation and quantification of CELF3 mRNA.
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Method Principle Advantages Disadvantages

Digital PCR (dPCR)

The sample is

partitioned into

thousands of

individual reactions.

After amplification, the

number of positive

and negative

reactions is used to

calculate the absolute

number of target

molecules.[1][12]

- Absolute

quantification without

a standard curve.[1] -

High precision and

sensitivity, especially

for low-abundance

targets.[2][12] - More

tolerant to PCR

inhibitors.[2]

- Lower throughput

than qPCR. - Higher

cost per sample.

Northern Blotting

RNA is separated by

size via gel

electrophoresis,

transferred to a

membrane, and

detected using a

labeled probe specific

to the target mRNA.

[13][14]

- Provides information

about transcript size

and alternative splice

variants.[14] -

Considered a "gold

standard" for RNA

analysis.[15]

- Lower sensitivity

compared to PCR-

based methods.[16] -

Requires larger

amounts of high-

quality RNA. - More

labor-intensive and

time-consuming.[15]

In Situ Hybridization

(ISH)

Labeled probes are

used to detect the

location of specific

mRNA sequences

within intact cells or

tissues, providing

spatial expression

information.[17][18]

- Provides spatial

information on gene

expression. - Can

detect expression in

specific cell types

within a

heterogeneous tissue.

- Generally not as

quantitative as qPCR

or dPCR, though

semi-quantitative

methods exist.[19][20]

- Can be technically

challenging to

optimize.

Experimental Protocols
RNA Extraction and cDNA Synthesis

RNA Extraction: Isolate total RNA from cells or tissues using a commercially available kit

(e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
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DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.[21]

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA

using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8

and 2.1.[22] Assess RNA integrity by gel electrophoresis or using an automated system like

the Agilent Bioanalyzer.

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse

transcription kit with random primers or oligo(dT) primers.

SYBR Green qPCR Protocol for CELF3
Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL per reaction.

10 µL of 2x SYBR Green qPCR Master Mix

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

2 µL of cDNA template (diluted)

6 µL of Nuclease-free water

Thermal Cycling Conditions:

Initial Denaturation: 95°C for 10 minutes

40 Cycles:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 60 seconds

Melt Curve Analysis: As per the instrument's default settings.[23]

Controls: Include a no-template control (NTC) to check for contamination and a no-reverse-

transcriptase control (-RT) to check for genomic DNA contamination. Run all samples and
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controls in triplicate.

Diagrams

Sample Preparation qPCR Data Analysis

Tissues or Cells RNA Extraction DNase Treatment RNA Quantification
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Caption: Experimental workflow for CELF3 qPCR validation.
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Caption: CELF3-mediated alternative splicing pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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